3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde

Lipophilicity cLogP Drug Design

3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152509-69-7) is a functionalized pyrazole building block characterized by a tert-butyl group at the 3-position, a methyl group at N-1, and an aldehyde at the 4-position. This substitution pattern confers distinct steric and electronic properties that differentiate it from other pyrazole-4-carbaldehyde analogs.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1152509-69-7
Cat. No. B1373460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde
CAS1152509-69-7
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C=C1C=O)C
InChIInChI=1S/C9H14N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5-6H,1-4H3
InChIKeyIHTGHZQFXRJZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS 1152509-69-7: Core Structural Features and Procurement Context


3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152509-69-7) is a functionalized pyrazole building block characterized by a tert-butyl group at the 3-position, a methyl group at N-1, and an aldehyde at the 4-position [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from other pyrazole-4-carbaldehyde analogs. The compound is commercially available with reported purities of ≥95% and is primarily utilized as an intermediate in medicinal chemistry and agrochemical synthesis .

Procurement Risk: Why Generic 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde Substitution Compromises Synthetic Outcomes


Substituting 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde with a generic pyrazole-4-carbaldehyde analog (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde or 3-tert-butyl-1H-pyrazole-4-carbaldehyde) is not a straightforward interchange. The combination of the N1-methyl and C3-tert-butyl groups creates a unique electronic environment at the C4-aldehyde reactive site, affecting reaction kinetics and regioselectivity in downstream transformations . Furthermore, the presence of the tert-butyl group significantly alters the compound's lipophilicity and metabolic stability profile, which is critical when the aldehyde is used as a handle to install pharmacophores in bioactive molecules . Using an analog lacking either the methyl or tert-butyl group can lead to divergent reaction outcomes, lower yields, or the need for complete re-optimization of synthetic protocols, directly impacting project timelines and costs.

Quantitative Differentiation: Performance Metrics of 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde vs. Key Analogs


Lipophilicity Advantage: Increased cLogP of 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde vs. 1-Methyl-1H-pyrazole-4-carbaldehyde

The 3-tert-butyl substitution in 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde confers a substantially higher computed lipophilicity (cLogP) compared to the unsubstituted 1-methyl-1H-pyrazole-4-carbaldehyde . This difference is quantifiable and predictive of altered membrane permeability and metabolic stability in downstream drug candidates .

Lipophilicity cLogP Drug Design

Steric Differentiation: Enhanced Bulk of 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde vs. 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

The 3-tert-butyl group introduces significantly greater steric bulk adjacent to the reactive aldehyde at the 4-position compared to a 3-fluoro substituent . This difference can be quantified by the Taft steric parameter (Es) or molar refractivity (MR) and directly impacts the rate and outcome of nucleophilic additions to the aldehyde [1].

Steric Hindrance Reactivity Synthetic Chemistry

Metabolic Stability Projection: Reduced Oxidative Metabolism for tert-Butyl-Substituted Pyrazoles

The tert-butyl group at the 3-position of the pyrazole ring acts as a metabolically stable blocking group, reducing the potential for oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or halogenated analogs . While direct in vitro microsomal stability data for this specific compound is not available in open literature, the general principle of tert-butyl groups improving metabolic stability is well-established for heterocyclic scaffolds [1].

Metabolic Stability CYP450 Drug Metabolism

Optimal Deployment Scenarios for 3-tert-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde in R&D Programs


Medicinal Chemistry: Synthesis of Lipophilic Pyrazole-Based Kinase Inhibitors

This aldehyde is an ideal starting material for synthesizing kinase inhibitor candidates where enhanced lipophilicity (cLogP advantage) is required for improved membrane permeability and oral bioavailability . The aldehyde handle allows for rapid diversification through reductive amination or Knoevenagel condensation to generate libraries of potential inhibitors.

Agrochemical Research: Preparation of tert-Butyl-Substituted Pyrazole Fungicide Intermediates

The compound serves as a key intermediate for accessing 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, which are structural analogs of known pyrazole carboxamide fungicides [1]. The presence of the tert-butyl group is expected to confer favorable environmental stability and target site binding due to its lipophilic nature .

Chemical Biology: Development of Metabolically Stable Chemical Probes

In chemical biology, the tert-butyl group is a preferred modification for creating metabolically stable probes. Using 3-tert-butyl-1-methyl-1H-pyrazole-4-carbaldehyde as a core scaffold allows for the synthesis of probe molecules with a projected longer half-life in cellular assays, reducing the need for high dosing and minimizing metabolite interference [2].

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